1-Methyl-4-methoxyl-7-bromoindole 1-Methyl-4-methoxyl-7-bromoindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13906579
InChI: InChI=1S/C10H10BrNO/c1-12-6-5-7-9(13-2)4-3-8(11)10(7)12/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol

1-Methyl-4-methoxyl-7-bromoindole

CAS No.:

Cat. No.: VC13906579

Molecular Formula: C10H10BrNO

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-methoxyl-7-bromoindole -

Specification

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
IUPAC Name 7-bromo-4-methoxy-1-methylindole
Standard InChI InChI=1S/C10H10BrNO/c1-12-6-5-7-9(13-2)4-3-8(11)10(7)12/h3-6H,1-2H3
Standard InChI Key GBVGKEMQQBYJOI-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C(C=CC(=C21)Br)OC

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-methyl-4-methoxyl-7-bromoindole is defined by its heterocyclic indole core, which is substituted at three distinct positions (Figure 1). The IUPAC name, 7-bromo-4-methoxy-1-methylindole, reflects its substitution pattern . Key structural features include:

  • N-Methyl group: Enhances lipophilicity and metabolic stability compared to unsubstituted indoles.

  • 4-Methoxy group: Introduces electron-donating effects, influencing reactivity in electrophilic substitution reactions.

  • 7-Bromo substituent: Provides a site for further functionalization via cross-coupling reactions .

Table 1: Molecular Properties of 1-Methyl-4-methoxyl-7-bromoindole

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrNO
Molecular Weight240.10 g/mol
CAS NumberNot explicitly listed
SMILES NotationCN1C=CC2=C(C=CC(=C21)Br)OC
InChIKeyGBVGKEMQQBYJOI-UHFFFAOYSA-N

The compound’s 3D conformation, as modeled in PubChem, reveals a planar indole ring system with slight torsional strain due to steric interactions between the methoxy and bromine groups . This structural rigidity may influence its binding affinity to biological targets.

Synthesis Methods

The synthesis of 1-methyl-4-methoxyl-7-bromoindole typically involves multi-step protocols starting from simpler indole precursors. A common approach utilizes tert-butyl lithium to facilitate bromination at the seventh position, followed by methylation and methoxylation.

CompoundActivityMechanismSource
6-BromoindoleBacterial cystathionine γ-lyase inhibitionDisrupts microbial sulfur metabolism
5-MethoxyindoleAnticancerTubulin polymerization inhibition
7-AzaindoleNeuroprotectiveNMDA receptor antagonism

The bromine atom in 1-methyl-4-methoxyl-7-bromoindole may enhance binding to hydrophobic enzyme pockets, while the methoxy group could modulate electronic interactions with target proteins . Preliminary in silico docking studies suggest affinity for cytochrome P450 enzymes, though experimental validation is pending.

Research Findings and Applications

Pharmaceutical Intermediate

1-Methyl-4-methoxyl-7-bromoindole serves as a precursor in synthesizing complex molecules. For example, its bromide substituent enables Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, a strategy employed in developing kinase inhibitors .

Material Science

The compound’s fluorescence properties, attributed to the indole chromophore, are under investigation for use in organic light-emitting diodes (OLEDs). Methoxy and bromine substituents red-shift emission wavelengths compared to unsubstituted indoles.

Analytical Challenges

Characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is complicated by the compound’s low solubility in polar solvents. Deuterochloroform (CDCl₃) is preferred for ¹H-NMR analysis, revealing distinct signals for the N-methyl (δ 3.72 ppm) and methoxy groups (δ 3.85 ppm) .

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